molecular formula C8H13NO4 B13828514 Pentanoic acid, 3-(acetylamino)-4-methyl-2-oxo-

Pentanoic acid, 3-(acetylamino)-4-methyl-2-oxo-

Cat. No.: B13828514
M. Wt: 187.19 g/mol
InChI Key: DXVDRQICCUCYEE-UHFFFAOYSA-N
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Description

Pentanoic acid, 3-(acetylamino)-4-methyl-2-oxo- is an organic compound that belongs to the class of carboxylic acids and derivatives. This compound is characterized by the presence of a pentanoic acid backbone with an acetylamino group at the third position, a methyl group at the fourth position, and a keto group at the second position. It is a derivative of leucine and has significant applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 3-(acetylamino)-4-methyl-2-oxo- can be achieved through several synthetic routes. One common method involves the acylation of 3-amino-4-methyl-2-oxopentanoic acid with acetic anhydride under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve the use of more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of green chemistry principles, such as employing environmentally benign solvents and catalysts, can be incorporated to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 3-(acetylamino)-4-methyl-2-oxo- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pentanoic acid, 3-(acetylamino)-4-methyl-2-oxo- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of pentanoic acid, 3-(acetylamino)-4-methyl-2-oxo- involves its interaction with specific molecular targets, such as enzymes. The acetylamino group can form hydrogen bonds with active site residues of enzymes, thereby inhibiting their activity. The keto group can also participate in interactions with enzyme active sites, further enhancing its inhibitory effects.

Comparison with Similar Compounds

Similar Compounds

    Pentanoic acid, 3-methyl-: This compound has a similar pentanoic acid backbone but lacks the acetylamino and keto groups.

    Valeric acid: Another similar compound with a pentanoic acid backbone but without the additional functional groups.

Uniqueness

Pentanoic acid, 3-(acetylamino)-4-methyl-2-oxo- is unique due to the presence of both the acetylamino and keto groups, which confer specific chemical reactivity and biological activity. These functional groups make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

3-acetamido-4-methyl-2-oxopentanoic acid

InChI

InChI=1S/C8H13NO4/c1-4(2)6(9-5(3)10)7(11)8(12)13/h4,6H,1-3H3,(H,9,10)(H,12,13)

InChI Key

DXVDRQICCUCYEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)C(=O)O)NC(=O)C

Origin of Product

United States

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